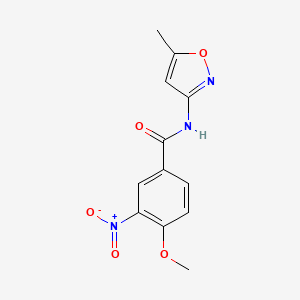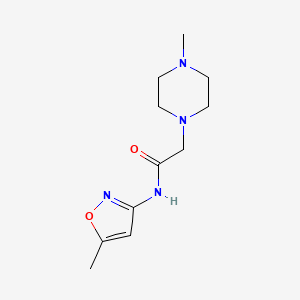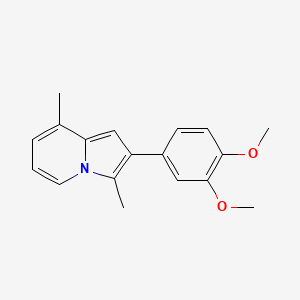
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide, also known as MIN-102, is a chemical compound that has been studied for its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor, a protein that is involved in neuroprotection and neuroplasticity. By modulating the activity of this receptor, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide may be able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, promote mitochondrial function, and improve synaptic plasticity. These effects may contribute to its neuroprotective and neurorestorative properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide for lab experiments is that it has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is that its mechanism of action is not fully understood, which may make it challenging to develop targeted therapies based on this compound.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide. One area of interest is the development of targeted therapies based on the compound's mechanism of action. Another area of interest is the exploration of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide for clinical use.
Conclusion:
In conclusion, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a promising compound that has been studied for its potential therapeutic effects on various neurological disorders. Its neuroprotective and neurorestorative properties make it a promising candidate for further preclinical and clinical studies. Future research on this compound may lead to the development of targeted therapies for neurological disorders and improve the lives of patients suffering from these diseases.
Métodos De Síntesis
The synthesis method of 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with 5-methyl-3-isoxazolylamine in the presence of an appropriate coupling agent. The resulting product is then purified through recrystallization to obtain 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide in its pure form.
Aplicaciones Científicas De Investigación
4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been studied for its potential therapeutic effects on various neurological disorders, including multiple sclerosis, Huntington's disease, and amyotrophic lateral sclerosis. In preclinical studies, 4-methoxy-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide has been shown to have neuroprotective effects and to improve motor function in animal models of these diseases.
Propiedades
IUPAC Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-7-5-11(14-20-7)13-12(16)8-3-4-10(19-2)9(6-8)15(17)18/h3-6H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPKXQZLIOBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)

![(3aR*,6aR*)-2-allyl-5-(4-methoxy-2-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631567.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)

![4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5631609.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)


![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)